1-Benzyloxy-2-bromo-4-t-butylbenzene
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Overview
Description
1-Benzyloxy-2-bromo-4-t-butylbenzene is an organic compound with the molecular formula C17H19BrO and a molecular weight of 319.24 g/mol . This compound is characterized by the presence of a benzyl ether group, a bromine atom, and a tert-butyl group attached to a benzene ring. It is a white crystalline solid with limited solubility in water but soluble in common organic solvents .
Mechanism of Action
Target of Action
The primary target of 1-Benzyloxy-2-bromo-4-t-butylbenzene is the benzylic position of the benzene ring . The benzylic hydrogens of alkyl substituents on a benzene ring are activated toward free radical attack .
Mode of Action
this compound undergoes reactions at the benzylic position . This involves a free radical reaction where N-bromosuccinimide (NBS) loses the N-bromo atom, leaving behind a succinimidyl radical (S·). It is the S· that removes the hydrogen to form succinimide (SH). Then, the compound reacts with NBS to form the brominated compound .
Biochemical Pathways
The biochemical pathway involved in the action of this compound is the free radical bromination, nucleophilic substitution, and oxidation . The compound undergoes lithium-bromide exchange reactions with n-butyllithium and tert-butyllithium .
Pharmacokinetics
The compound’s reactivity suggests that it may be metabolized through oxidative pathways .
Result of Action
The result of the action of this compound is the formation of a brominated compound at the benzylic position . This can lead to changes in the chemical properties of the benzene ring, potentially influencing its reactivity and interactions with other molecules.
Action Environment
The action of this compound can be influenced by environmental factors such as temperature and the presence of other reactants. For example, the compound undergoes lithium-bromide exchange reactions with n-butyllithium and tert-butyllithium at 0°C in various solvents .
Preparation Methods
The synthesis of 1-Benzyloxy-2-bromo-4-t-butylbenzene typically involves a multi-step process:
Bromination: The starting material, 4-tert-butylphenol, undergoes bromination to introduce a bromine atom at the ortho position relative to the hydroxyl group.
Protection: The hydroxyl group is then protected by converting it into a benzyl ether using benzyl chloride and a base such as sodium hydroxide.
Final Product: The resulting compound is this compound.
Industrial production methods may involve similar steps but optimized for large-scale synthesis, including the use of continuous flow reactors and automated processes to ensure high yield and purity.
Chemical Reactions Analysis
1-Benzyloxy-2-bromo-4-t-butylbenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation: The benzyl ether group can be oxidized to a benzaldehyde or benzoic acid derivative using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.
Common reagents and conditions used in these reactions include:
Nucleophilic Substitution: Sodium hydride in dimethylformamide (DMF) or potassium carbonate in acetone.
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in tetrahydrofuran (THF) or sodium borohydride in ethanol.
Major products formed from these reactions include substituted benzene derivatives, benzaldehyde, benzoic acid, and dehalogenated compounds.
Scientific Research Applications
1-Benzyloxy-2-bromo-4-t-butylbenzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: It is used in the preparation of polymers and advanced materials with specific properties.
Medicinal Chemistry: The compound is explored for its potential biological activities and as a building block for drug development.
Comparison with Similar Compounds
1-Benzyloxy-2-bromo-4-t-butylbenzene can be compared with similar compounds such as:
1-Bromo-4-tert-butylbenzene: Lacks the benzyl ether group, making it less reactive in nucleophilic substitution reactions.
1-Benzyloxy-4-t-butylbenzene: Lacks the bromine atom, making it less versatile in synthetic applications.
2-Bromo-4-tert-butylphenol: Contains a hydroxyl group instead of a benzyl ether group, affecting its solubility and reactivity.
These comparisons highlight the unique combination of functional groups in this compound, which confer specific reactivity and applications.
Properties
IUPAC Name |
2-bromo-4-tert-butyl-1-phenylmethoxybenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19BrO/c1-17(2,3)14-9-10-16(15(18)11-14)19-12-13-7-5-4-6-8-13/h4-11H,12H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZHKNVNBJZCORJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)OCC2=CC=CC=C2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19BrO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80569145 |
Source
|
Record name | 1-(Benzyloxy)-2-bromo-4-tert-butylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80569145 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52458-11-4 |
Source
|
Record name | 1-(Benzyloxy)-2-bromo-4-tert-butylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80569145 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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